5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound contains a pyrazole ring fused with a naphthalene moiety and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α, β-unsaturated ketones or aldehydes under acidic or basic conditions.
Introduction of the naphthalene moiety: This step involves the coupling of the pyrazole intermediate with a naphthalene derivative using Suzuki or Heck coupling reactions.
Formation of the oxadiazole ring: The final step involves the cyclization of the intermediate with appropriate reagents such as hydrazine hydrate and carboxylic acids under reflux conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave irradiation or flow chemistry techniques to enhance reaction rates and efficiency .
Chemical Reactions Analysis
5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reaction conditions like reflux or microwave irradiation . Major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. It has also been investigated for its antimicrobial and anti-inflammatory properties.
Materials Science: The unique structural features of the compound make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit enzymes like tyrosine kinases or topoisomerases, leading to the disruption of cancer cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar pyrazole and naphthalene structure but differs in the substitution pattern, which can affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of the pyrazole, naphthalene, and oxadiazole rings, which confer distinct chemical and biological properties that can be tailored for specific applications.
Properties
Molecular Formula |
C21H14N4O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H14N4O/c1-2-7-15(8-3-1)20-22-21(26-25-20)19-13-18(23-24-19)17-11-10-14-6-4-5-9-16(14)12-17/h1-13H,(H,23,24) |
InChI Key |
LIDULJDIENWPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.